molecular formula C17H12N6O2S B7551274 2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B7551274
M. Wt: 364.4 g/mol
InChI Key: NRPPGDYNLVLEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that has attracted attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or signaling pathways involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide can modulate various biochemical and physiological processes in cells. For example, it has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential to target multiple disease processes. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

Future research on 2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide could focus on identifying its molecular targets and developing more potent analogs. Additionally, it could be studied for its potential applications in other disease areas, such as neurodegenerative diseases or viral infections. Further research is also needed to determine its safety and pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 4-aminoquinazoline with 2-cyanopyridine in the presence of a base to form 2-(4-aminophenyl)quinazolin-4(3H)-one. This intermediate is then reacted with thiosemicarbazide and acetic anhydride to form the final product.

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-14(9-23-10-19-12-6-2-1-5-11(12)16(23)25)20-17-22-21-15(26-17)13-7-3-4-8-18-13/h1-8,10H,9H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPPGDYNLVLEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NN=C(S3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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